Cas no 56478-07-0 (1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)-)

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- structure
56478-07-0 structure
Product name:1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)-
CAS No:56478-07-0
MF:C16H16O3S2
MW:320.426442146301
CID:348770
PubChem ID:12207032

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)-
    • 2-(2,4,6-trimethoxyphenyl)-1,3-benzodithiole
    • DTXSID10480455
    • 56478-07-0
    • Inchi: InChI=1S/C16H16O3S2/c1-17-10-8-11(18-2)15(12(9-10)19-3)16-20-13-6-4-5-7-14(13)21-16/h4-9,16H,1-3H3
    • InChI Key: UZXYHIZDVFYULA-UHFFFAOYSA-N
    • SMILES: COC1C=C(OC)C=C(OC)C=1C1SC2C=CC=CC=2S1

Computed Properties

  • Exact Mass: 320.05418
  • Monoisotopic Mass: 320.05408672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.3Ų
  • XLogP3: 4.3

Experimental Properties

  • PSA: 27.69

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